N-Acetyltryptophan methylamide

Descripción

The exact mass of the compound N-Acetyltryptophan methylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyltryptophan methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyltryptophan methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

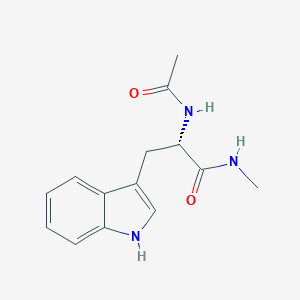

IUPAC Name |

(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAHHGMZZKXFD-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213050 |

Source

|

| Record name | N-Acetyltryptophan methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-17-5 |

Source

|

| Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptophan methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Conformational Analysis of N-acetyl-L-Tryptophan-N-methylamide (NATMA)

Introduction: NATMA as a Archetype for Peptide Conformational Dynamics

N-acetyl-L-Tryptophan-N-methylamide (NATMA) serves as a cornerstone model system in the fields of biophysical chemistry and drug development. As a capped dipeptide, it encapsulates the essential conformational degrees of freedom of a tryptophan residue within a peptide backbone, namely the phi (φ), psi (ψ), and chi (χ) dihedral angles. The intrinsic fluorescence of the tryptophan indole side-chain, coupled with its conformational flexibility, makes NATMA an exemplary candidate for elucidating the principles of protein folding, molecular recognition, and the impact of local environment on peptide structure. A thorough understanding of NATMA's conformational landscape is paramount for calibrating computational models and interpreting experimental data on more complex biomolecules. This guide provides an in-depth technical overview of the synergistic experimental and computational methodologies employed to dissect the conformational preferences of NATMA.

The Conformational Landscape of NATMA: A Multi-Modal Perspective

The conformational space of NATMA is surprisingly complex, arising from rotations around the backbone (φ, ψ) and side-chain (χ1, χ2) torsional angles.[1] Theoretical studies, employing ab initio and Density Functional Theory (DFT) calculations, have revealed a rugged potential energy hypersurface with a multitude of stable conformers.[1] These studies have identified as many as 36 to 77 distinct low-energy structures, highlighting the molecule's significant flexibility.[2][3] The relative energies of these conformers are governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. Molecular dynamics simulations using the AMBER force field have predicted up to 164 conformational minima, further emphasizing the dynamic nature of this small peptide.[4]

Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, corroborates this view of a dynamic equilibrium. For instance, studies of NATMA in aqueous solution (D2O) have identified at least two distinct conformers that undergo exchange on a picosecond timescale, each with a unique spectroscopic signature in the amide-I' region.[5] This dynamic behavior underscores the necessity of employing a multi-pronged approach that integrates high-resolution experimental data with robust computational modeling to accurately characterize the conformational ensemble of NATMA.

Experimental Determination of NATMA Conformation: A Focus on NMR Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for characterizing the solution-state conformations of peptides like NATMA.[6][7][8][9][10] By probing through-bond and through-space atomic interactions, NMR provides critical distance and dihedral angle restraints that define the three-dimensional structure.

Key NMR Experiments for NATMA Conformational Analysis

-

¹H-¹H Correlation Spectroscopy (COSY): Establishes scalar coupling networks within the molecule, enabling the assignment of proton resonances.

-

Total Correlation Spectroscopy (TOCSY): Extends the correlation to the entire spin system, facilitating the complete assignment of all protons within the tryptophan residue.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space dipolar couplings between protons that are close in proximity (typically < 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing crucial distance restraints for structure calculation. ROESY is particularly useful for molecules in the intermediate tumbling regime, like NATMA, where the NOE may be close to zero.

-

³J-Coupling Constant Analysis: The magnitude of the three-bond scalar coupling constant (³J) between adjacent protons, particularly ³J(HNHα), is related to the intervening dihedral angle (φ) through the Karplus equation. This provides valuable information about the backbone conformation.

Experimental Protocol: High-Resolution NMR Analysis of NATMA

1. Sample Preparation:

- Dissolve 5-10 mg of N-acetyl-L-Tryptophan-N-methylamide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can significantly influence the conformational equilibrium.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

- Filter the sample into a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

- All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

- Maintain a constant sample temperature (e.g., 298 K) throughout the experiments using a calibrated temperature control unit.

- 1D ¹H Spectrum: Acquire a high-resolution 1D proton spectrum to assess sample purity and spectral dispersion.

- 2D COSY and TOCSY: Acquire standard COSY and TOCSY spectra to facilitate proton resonance assignments. A typical TOCSY mixing time would be 80 ms.

- 2D ROESY: Acquire a phase-sensitive ROESY spectrum with a mixing time in the range of 150-300 ms. A spin-lock field of ~2.5 kHz should be employed.

- ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Acquire a ¹H-¹³C HSQC spectrum to assign the carbon resonances, which can aid in resolving proton spectral overlap.

3. Data Processing and Analysis:

- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Apply apodization functions (e.g., sine-bell) to enhance resolution and perform baseline correction.

- Assign all proton and carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.

- Integrate the cross-peaks in the ROESY spectrum and convert the volumes into upper distance restraints using a calibration method (e.g., referencing to a known distance, such as a geminal proton pair).

- Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H spectrum or a J-resolved spectrum. Use the Karplus equation to derive dihedral angle restraints for φ.

The following diagram illustrates the experimental workflow for NMR-based conformational analysis of NATMA:

Computational Modeling of NATMA: A Synergistic Approach

Computational methods provide a powerful complement to experimental techniques, offering a detailed view of the conformational energy landscape and the dynamics of interconversion between different states.

Molecular Dynamics (MD) Simulations

MD simulations provide a time-resolved trajectory of NATMA's conformational dynamics, allowing for the exploration of the accessible conformational space and the calculation of population-weighted averages of experimental observables.[11][12][13]

Protocol for Molecular Dynamics Simulation of NATMA

1. System Setup:

- Force Field Selection: Choose a well-parameterized force field suitable for peptides, such as AMBER (e.g., ff14SB) or CHARMM (e.g., CHARMM36m).[14][15][16][17][18][19][20][21][22][23] These force fields have been extensively validated for protein and peptide simulations.

- Solvation: Place the NATMA molecule in a periodic box of an explicit solvent, such as TIP3P water. The box size should be sufficient to ensure that the molecule does not interact with its periodic image.

- Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

2. Simulation Parameters:

- Minimization: Perform an initial energy minimization of the system to remove any steric clashes.

- Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble), followed by a period of equilibration under constant pressure (NPT ensemble) to allow the solvent density to relax.

- Production Run: Perform a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm).

3. Trajectory Analysis:

- Analyze the MD trajectory to characterize the conformational ensemble.[24][25][26][27][28]

- Ramachandran Analysis: Plot the φ and ψ dihedral angles over time to visualize the backbone conformational sampling.

- Clustering Analysis: Group similar conformations together to identify the major conformational states and their populations.

- Calculation of NMR Observables: Back-calculate NMR observables, such as NOE distances and ³J-coupling constants, from the trajectory and compare them with the experimental data to validate the simulation.

The logical flow of a molecular dynamics simulation study is depicted below:

Quantum Chemistry Calculations

Quantum chemistry calculations, such as DFT, provide highly accurate energies for specific conformations.[2] These methods are computationally expensive and are typically used to refine the energies of a limited number of low-energy conformers identified from MD simulations or to benchmark the force field parameters.

Data Integration and Interpretation: A Holistic View

The true power in conformational analysis lies in the integration of experimental and computational data. The distance and dihedral angle restraints obtained from NMR spectroscopy can be used to guide and restrain molecular dynamics simulations, leading to a more accurate and experimentally validated conformational ensemble. Conversely, MD simulations can provide a dynamic interpretation of the time-averaged NMR data, revealing the populations of different conformational states and the timescales of their interconversion.

Quantitative Data Summary

The following table summarizes the key dihedral angles that define the major conformational families of NATMA, as identified by computational studies. The exact values and relative populations are highly dependent on the computational method and the solvent environment.

| Conformer Family | φ (phi) Angle Range (°) | ψ (psi) Angle Range (°) | Key Intramolecular Interactions |

| β-strand (C₅) | -180 to -60 | 90 to 180 | Extended backbone conformation |

| Inverse γ-turn (C₇eq) | 60 to 90 | -90 to -60 | Intramolecular hydrogen bond between the N-H of the methylamide and the C=O of the acetyl group |

| α-helical (αR) | -90 to -45 | -60 to -30 | Right-handed helical turn |

Conclusion: Advancing Drug Discovery through a Deeper Understanding of Conformational Dynamics

The comprehensive conformational analysis of N-acetyl-L-Tryptophan-N-methylamide, through the synergistic application of high-resolution NMR spectroscopy and advanced computational modeling, provides a foundational understanding of peptide conformational dynamics. The methodologies and insights gained from studying this model system are directly applicable to the rational design of peptide-based therapeutics and the optimization of small molecule drugs that target protein-protein interactions. By accurately characterizing the conformational landscape and the factors that govern it, researchers can better predict and modulate the biological activity of more complex and therapeutically relevant molecules.

References

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

-

NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Publications. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Ovid. [Link]

-

Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

-

Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. [Link]

-

Exploratory conformational analysis of N-acetyl-L-Tryptophan-N-methylamide. An ab initio study. ResearchGate. [Link]

-

Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PubMed Central. [Link]

-

A comprehensive conformational space analysis of N-formyl-L-Tryptophanamide system by using a genetic algorithm for multi-modal search. ResearchGate. [Link]

-

Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed Central. [Link]

-

CHARMM. CHARMM. [Link]

-

Comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide. An ab initio and DFT study. Semantic Scholar. [Link]

-

Quantum Mechanical Calculations of Tryptophan and Comparison with Conformations in Native Proteins. ACS Publications. [Link]

-

Recent Developments and Applications of the CHARMM force fields. PubMed Central. [Link]

-

Force fields in GROMACS. GROMACS. [Link]

-

An ab initio exploratory study of side chain conformations for selected backbone conformations of N-acetyl-L-glutamine-N-methylamide. ResearchGate. [Link]

-

Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]

-

Protocols for Molecular Dynamics Simulations of RNA Nanostructures. PubMed Central. [Link]

-

Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. PubMed Central. [Link]

-

BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]

-

Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models. PubMed. [Link]

-

Protocol for MD simulations. protocols.io. [Link]

-

MD-Simulation Protocol. Scribd. [Link]

-

Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. National Institutes of Health. [Link]

-

Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

-

Influence of vibrational energy flow on isomerization of flexible molecules: Incorporating non-Rice-Ramsperger-Kassel-Marcus kinetics in the simulation of dipeptide isomerization. The Journal of Chemical Physics. [Link]

-

Trajectory maps: molecular dynamics visualization and analysis. PubMed Central. [Link]

-

Equilibrium exchange processes of the aqueous Tryptophan dipeptide. PubMed Central. [Link]

-

From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers. [Link]

-

Can anyone send me a step by step protocol for MD simulation using GROMACS 4.5.6? ResearchGate. [Link]

-

The infrared and ultraviolet spectra of single conformations of methyl-capped dipeptides: N-acetyl tryptophan amide. Harvard University. [Link]

-

Analysis of MD trajectories (Essential Dynamics of Proteins). HPC-Forge. [Link]

-

Non-Markovian Theory of Vibrational Energy Relaxation and its Applications to Biomolecular Systems. Boston University. [Link]

-

How to analyze MD simulation trajectories? ResearchGate. [Link]

-

Deciphering conformational dynamics in AFM data using fast nonlinear NMA and FFT-based search with AFMFit. National Institutes of Health. [Link]

-

Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]

-

Available Instruments for Analyzing Molecular Dynamics Trajectories. PubMed Central. [Link]

-

Computational design of conformation-biasing mutations to alter protein functions. PubMed. [Link]

-

cNMA: a framework of encounter complex-based normal mode analysis to model conformational changes in protein interactions. PubMed. [Link]

-

LIF excitation spectrum of N-acetyl tryptophan ethyl ester (NATE). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. www-wales.ch.cam.ac.uk [www-wales.ch.cam.ac.uk]

- 5. Equilibrium exchange processes of the aqueous Tryptophan dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

- 10. ias.ac.in [ias.ac.in]

- 11. static.igem.wiki [static.igem.wiki]

- 12. scribd.com [scribd.com]

- 13. protocols.io [protocols.io]

- 14. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academiccharmm.org [academiccharmm.org]

- 18. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Force fields in GROMACS - GROMACS 2025.1 documentation [manual.gromacs.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ks.uiuc.edu [ks.uiuc.edu]

- 24. Trajectory maps: molecular dynamics visualization and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]

- 26. hpc-forge.cineca.it [hpc-forge.cineca.it]

- 27. researchgate.net [researchgate.net]

- 28. Available Instruments for Analyzing Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyltryptophan Methylamide: A Technical Guide for Researchers

This guide provides an in-depth technical overview of N-Acetyltryptophan methylamide (Ac-Trp-NHMe), a derivative of the essential amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document covers the fundamental physicochemical properties, a detailed synthesis protocol, and the scientific context for its application in contemporary research.

Introduction: The Scientific Imperative

N-acetylated amino acids are at the forefront of biochemical and therapeutic research. The parent compound, N-acetyl-L-tryptophan (NAT), has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties. It has been investigated for its potential in ameliorating conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by inhibiting inflammatory pathways and reducing oxidative stress. Furthermore, NAT is utilized as a stabilizer in pharmaceutical formulations of proteins, such as human serum albumin, to prevent oxidative degradation.

The modification of the C-terminal carboxylic acid to a methylamide, as in N-Acetyltryptophan methylamide, is a strategic chemical alteration. This change neutralizes the negative charge, increases metabolic stability by making the compound less susceptible to certain proteases, and can enhance its ability to cross cellular membranes. These modifications make N-Acetyltryptophan methylamide a compelling molecule for investigation in neurodegenerative disease research and as a potential pharmacological agent with improved bioavailability and efficacy compared to its carboxylated precursor.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is critical for any experimental design. The key identifiers and properties of N-Acetyltryptophan methylamide are summarized below.

| Property | Value | Source |

| CAS Number | 6367-17-5 | PubChem |

| Molecular Formula | C₁₄H₁₇N₃O₂ | PubChem |

| Molecular Weight | 259.30 g/mol | PubChem |

| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | PubChem |

| Common Synonyms | N-Ac-Trp-NHMe, Ac-Trp-NHMe | PubChem |

Synthesis of N-Acetyltryptophan Methylamide: A Representative Protocol

The synthesis of N-Acetyltryptophan methylamide from its precursor, N-acetyl-L-tryptophan, is typically achieved through an amide coupling reaction. This process involves the activation of the carboxylic acid group of N-acetyl-L-tryptophan to facilitate nucleophilic attack by methylamine. The following protocol describes a common and reliable method using a carbodiimide coupling agent.

Experimental Workflow: Amide Coupling

Caption: Synthesis workflow for N-Acetyltryptophan methylamide.

Step-by-Step Methodology

-

Reactant Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-tryptophan (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a carbodiimide coupling agent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 equivalents), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir at room temperature for 20-30 minutes to form the activated ester.

-

-

Amine Addition:

-

In a separate flask, prepare a solution of methylamine. If using a salt like methylamine hydrochloride, dissolve it in the reaction solvent and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), to liberate the free amine.

-

Slowly add the methylamine solution to the activated N-acetyl-L-tryptophan mixture at 0 °C (ice bath).

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with the organic solvent.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-Acetyltryptophan methylamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

-

Potential Research Applications

Given the biological activities of its parent compound, N-Acetyltryptophan methylamide is a prime candidate for investigation in several areas of drug discovery and chemical biology:

-

Neurodegenerative Disease Models: Its potential to cross the blood-brain barrier more effectively than N-acetyl-L-tryptophan makes it a valuable tool for studying neuroinflammation and neuronal cell death in models of Alzheimer's, Parkinson's, and ALS.

-

Pharmacokinetic Studies: The methylamide modification is expected to increase metabolic stability. Comparative studies with N-acetyl-L-tryptophan can provide insights into how C-terminal modification affects bioavailability, distribution, and clearance.

-

Protein Stabilization: Investigating its efficacy as a stabilizer for therapeutic proteins and monoclonal antibodies, potentially offering advantages over the currently used N-acetyl-L-tryptophan.

Conclusion

N-Acetyltryptophan methylamide represents a thoughtfully designed derivative of a biologically active molecule. Its unique physicochemical properties, including its neutral charge and potential for increased metabolic stability, make it a valuable compound for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its therapeutic potential.

References

-

PubChem. (n.d.). N-Acetyltryptophan methylamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(5), 956-968. Retrieved from [Link]

-

Kumar, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience, 14(24), 4567-4580. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3253-3261. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). N-Acetyltryptophan (HMDB0013713). Retrieved from [Link]

-

Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography B: Biomedical Sciences and Applications, 333(2), 381-387. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Investigating N-Acetyltryptophan Methylamide in Neurodegenerative Disease Models

A Note on Scope

Extensive research has been conducted on the neuroprotective properties of N-acetyl-L-tryptophan (L-NAT). While N-Acetyltryptophan methylamide (NATM) is a closely related derivative, public-domain research specifically on its action in neurodegenerative models is emerging. This guide synthesizes the established mechanisms of L-NAT and provides a robust framework of protocols to investigate whether NATM exhibits similar or enhanced therapeutic potential. The methodologies herein are designed to rigorously test the efficacy and mechanism of action of NATM in key pathological processes of neurodegeneration.

Introduction: Targeting Neuroinflammation and Apoptosis

Neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neurons.[1][2] A convergence of pathological pathways, including protein aggregation, mitochondrial dysfunction, and oxidative stress, drives this neuronal death. Central to this process is chronic neuroinflammation, often mediated by activated microglia, the resident immune cells of the brain.[3]

A key inflammatory signaling platform implicated in several neurodegenerative disorders is the NLRP3 inflammasome.[4][5] Pathological triggers, such as amyloid-beta (Aβ) plaques in AD, can activate the NLRP3 inflammasome in microglia.[6][7] This activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[5][8] This cascade perpetuates a damaging inflammatory cycle and can trigger a form of programmed cell death known as pyroptosis.[9][10]

N-acetyl-L-tryptophan (L-NAT) has shown significant neuroprotective effects in various models of neurodegeneration.[11][12] Its mechanisms include the inhibition of mitochondrial cell death pathways and the suppression of inflammation.[1] Specifically, L-NAT has been shown to inhibit the activation of caspase-1 and the secretion of IL-1β.[2] This guide provides the necessary protocols to evaluate N-Acetyltryptophan methylamide (NATM) for similar anti-neuroinflammatory and neuroprotective activities.

Postulated Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

The primary hypothesis is that NATM, like its parent compound L-NAT, mitigates neuroinflammation by inhibiting the NLRP3 inflammasome cascade. Pathological stimuli in neurodegenerative diseases, such as Aβ oligomers or fibrils, are recognized by microglial pattern recognition receptors (e.g., TLR4), initiating a "priming" signal.[6] A second signal, often involving lysosomal disruption or mitochondrial dysfunction caused by these same pathologies, triggers the assembly and activation of the NLRP3 inflammasome complex.[6][7][8] This leads to caspase-1 activation. We propose that NATM intervenes at this critical juncture, preventing the downstream inflammatory consequences.

Caption: Postulated mechanism of NATM in microglia.

Experimental Protocols

This section provides detailed, step-by-step protocols for assessing the efficacy of NATM in relevant in vitro and in vivo models.

General Preparation of NATM Stock Solution

The solubility and stability of NATM should be empirically determined. As a starting point, based on related compounds, prepare a high-concentration stock solution for dilution into culture media or vehicle for animal administration.

-

Reagent: N-Acetyltryptophan methylamide (NATM) powder.

-

Solvent: Use sterile Dimethyl Sulfoxide (DMSO) to prepare a 100 mM stock solution. Causality: DMSO is a common solvent for organic compounds, enabling dissolution at high concentrations for subsequent dilution into aqueous solutions like cell culture media.

-

Procedure:

-

Weigh the required amount of NATM powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve a 100 mM concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.

-

-

Quality Control: Ensure the final concentration of DMSO in cell culture media does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with 0.1% DMSO) must be included in all experiments.

Protocol 1: In Vitro Anti-Neuroinflammatory Assay in Microglia

This protocol uses the BV-2 murine microglial cell line to screen for the ability of NATM to suppress an inflammatory response induced by Lipopolysaccharide (LPS).[13][14]

Workflow Overview

Caption: Workflow for in vitro screening of NATM.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[13]

-

Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

NATM Treatment:

-

Prepare serial dilutions of the NATM stock solution in culture media to achieve final concentrations (e.g., 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of media containing the respective NATM concentrations or vehicle control (0.1% DMSO).

-

Incubate for 2 hours. Causality: Pre-incubation allows the compound to enter the cells and be available to act on its target pathways before the inflammatory stimulus is introduced.

-

-

LPS Stimulation:

-

Add 10 µL of LPS solution (1 µg/mL stock) to the wells to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.[13]

-

Incubate the plate for 24 hours at 37°C.

-

-

Quantification of Cytokines (ELISA):

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant for analysis.

-

Quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[15]

-

-

Cell Viability Assay (MTT):

-

To ensure that the observed reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to standard protocols.[13]

-

Protocol 2: In Vivo Administration in an Alzheimer's Disease Rat Model

This protocol describes the administration of NATM to rats in which AD-like pathology is induced by intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers.[11]

-

Animal Model:

-

NATM Preparation and Dosing:

-

Based on effective doses for L-NAT, a starting dose for NATM could be 50 mg/kg.[11] This should be optimized in a dose-response study.

-

Prepare the NATM solution for injection by dissolving it in a suitable vehicle (e.g., saline with 5% DMSO).

-

-

Administration:

-

Administer NATM via intraperitoneal (i.p.) injection once daily.

-

Begin treatment one day after the Aβ 1-42 injection and continue for a period of 14-21 days.[11] A control group should receive vehicle injections.

-

-

Behavioral Assessment:

-

Tissue Collection:

-

At the end of the study, euthanize the animals and perfuse with ice-cold PBS.

-

Harvest the brains. Dissect the hippocampus and frontal cortex for biochemical analysis (Western Blot) and fix the other hemisphere for histological analysis (Immunofluorescence).

-

Protocol 3: Western Blot Analysis of Inflammasome and Tau Pathology

This protocol is for analyzing protein expression in brain tissue lysates from the in vivo study.

-

Lysate Preparation:

-

Homogenize the dissected hippocampus or cortex in RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Causality: RIPA buffer effectively solubilizes most cellular proteins, while inhibitors prevent their degradation after cell lysis.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (soluble protein fraction). For analysis of aggregated proteins, the pellet can also be processed separately.[20]

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer (Note: avoid boiling if analyzing membrane protein aggregates).

-

Separate proteins on a 4-20% Tris-glycine gradient gel.[21]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-NLRP3

-

Anti-Caspase-1 (to detect both pro-form and cleaved p20 subunit)

-

Anti-IL-1β

-

Anti-phospho-Tau (e.g., AT8) and Total-Tau

-

Anti-β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.[15] Quantify band intensity using densitometry software.

-

Protocol 4: Immunofluorescence Staining for Neuroprotection and Gliosis

This protocol allows for the visualization of neuronal survival and the activation state of microglia and astrocytes in brain sections.

-

Tissue Preparation:

-

Fix one brain hemisphere in 4% paraformaldehyde (PFA) overnight, followed by cryoprotection in 30% sucrose.

-

Cut 30-40 µm thick coronal sections using a cryostat.[22]

-

-

Staining Procedure:

-

Perform antigen retrieval if necessary.

-

Permeabilize sections with 0.3% Triton X-100 in PBS.

-

Block with 5% normal goat serum for 1 hour.[23]

-

Incubate with primary antibodies overnight at 4°C.[24] Recommended combinations:

-

Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa 488, Alexa 594) for 2 hours at room temperature.[23]

-

Counterstain nuclei with DAPI.[22]

-

-

Imaging and Analysis:

-

Mount sections on slides and coverslip with anti-fade mounting medium.

-

Capture images using a confocal or fluorescence microscope.

-

Analyze neuronal counts in the hippocampus and assess the morphology and intensity of Iba1 and GFAP staining to quantify microgliosis and astrogliosis.[25] Activated microglia typically retract their processes and adopt an amoeboid shape.[25]

-

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Table 1: Expected In Vitro Outcomes of NATM Treatment on LPS-Stimulated Microglia

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

|---|---|---|---|

| Control (Untreated) | Low / Undetectable | Low / Undetectable | 100% |

| Vehicle + LPS | High (e.g., >1000) | High (e.g., >800) | ~95-100% |

| 10 µM NATM + LPS | Reduced | Reduced | >90% |

| 50 µM NATM + LPS | Significantly Reduced | Significantly Reduced | >90% |

| 100 µM NATM + LPS | Strongly Reduced | Strongly Reduced | >90% |

Table 2: Expected In Vivo Outcomes of NATM Treatment in Aβ 1-42 Rat Model

| Parameter | Measurement | Vehicle + Aβ 1-42 | NATM + Aβ 1-42 |

|---|---|---|---|

| Cognition | Morris Water Maze Escape Latency | Increased (Impaired) | Decreased (Improved) |

| Inflammation | Cleaved Caspase-1 / Pro-Caspase-1 Ratio | High | Low |

| Tau Pathology | p-Tau / Total Tau Ratio | High | Low |

| Neuroprotection | Hippocampal NeuN+ Cell Count | Low | High |

| Gliosis | Iba1 / GFAP Immunoreactivity | High | Low |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling NATM powder and solutions.[26][27]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[27][28] Use a chemical fume hood when weighing the powder.

-

Storage: Store NATM powder and stock solutions in a cool, dry, well-ventilated area, protected from light.[28]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

-

Li, Y., & Gong, T. (2025). NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies. Frontiers in Immunology, 16, 1583886. Retrieved from [Link]

-

Al-Ghraiybah, N. F., et al. (2022). Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease. Journal of Neuroinflammation, 19(1), 163. Retrieved from [Link]

-

McManus, R. M. (2024). NLRP3 inflammasome signalling in Alzheimer's disease. Journal of Neurochemistry, 168(6), 947-961. Retrieved from [Link]

-

protocols.io. (2023). Immunofluorescent staining for neuronal marker MAP2. Retrieved from [Link]

-

Herald Scholarly Open Access. (n.d.). NLRP3 Inflammasome and Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation of the NLRP3 inflammasome in Alzheimer's disease. Retrieved from [Link]

-

Drug Target Review. (2021). Experimental drug shown to reverse effects of Alzheimer's in mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of microglia activation assay in 96-well format. Retrieved from [Link]

-

Li, W., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model. Neurobiology of Disease, 80, 68-77. Retrieved from [Link]

-

O'Loughlin, E., et al. (2022). Assaying Microglia Functions In Vitro. Methods in Molecular Biology, 2398, 185-207. Retrieved from [Link]

-

Schneider Gasser, E. M., et al. (2006). Immunofluorescence in brain sections: simultaneous detection of presynaptic and postsynaptic proteins in identified neurons. Nature Protocols, 1(4), 1887-1897. Retrieved from [Link]

-

Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]

-

Futurism. (2025). Scientists Intrigued by Old Drug That Reverses Signs of Alzheimer's in Mice. Retrieved from [Link]

-

Rahman, M. H., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 13-33. Retrieved from [Link]

-

UMass Lowell. (n.d.). Progress Towards In Vivo Detection of Alzheimer's in a Live Mouse Model. Retrieved from [Link]

-

Wu, G., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(5), 946-960. Retrieved from [Link]

-

Chammagui, M., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience, 14(24), 4543-4555. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Acetyl-l-tryptophanamide. Retrieved from [Link]

-

Taconic Biosciences. (2015). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. Retrieved from [Link]

-

Creative Biolabs-Neuros. (n.d.). Microglia related Assay Services. Retrieved from [Link]

-

STAR Protocols. (2023). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. Retrieved from [Link]

-

SENS Research Foundation. (2020). Immunofluorescent Staining Protocol. Retrieved from [Link]

-

Ben-Zur, T., et al. (2021). Caspase-1: an important player and possible target for repair of the blood-brain barrier underlying neurodegeneration. Neural Regeneration Research, 16(10), 1949-1955. Retrieved from [Link]

-

Reddit. (2025). How to Harvest Aggregated Proteins for Western Blot. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-acetyl-l-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model. Retrieved from [Link]

-

ResearchGate. (2025). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model | Request PDF. Retrieved from [Link]

-

PubMed. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Retrieved from [Link]

-

F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]

-

ResearchGate. (2024). How to see whether my protein is aggregated using western blotting?. Retrieved from [Link]

-

protocols.io. (n.d.). Immunofluorescence Staining in Mouse Brain Tissue Sections. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are caspase 1 inhibitors and how do they work?. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2020). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. Retrieved from [Link]

-

Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]

-

The Journal of Immunology. (2012). Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia. Retrieved from [Link]

-

Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022). Caspases in Alzheimer's Disease: Mechanism of Activation, Role, and Potential Treatment. Retrieved from [Link]

-

ResearchGate. (2025). N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis | Request PDF. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2018). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]

-

Medical Xpress. (2025). Restoring brain energy balance reverses Alzheimer's disease in mouse models. Retrieved from [Link]

-

Journal of Alzheimer's Disease. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. Retrieved from [Link]

Sources

- 1. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellectricon.com [cellectricon.com]

- 4. NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease [explorationpub.com]

- 6. pub.dzne.de [pub.dzne.de]

- 7. heraldopenaccess.us [heraldopenaccess.us]

- 8. researchgate.net [researchgate.net]

- 9. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation [frontiersin.org]

- 11. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 14. scantox.com [scantox.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. futurism.com [futurism.com]

- 18. Progress Towards In Vivo Detection of Alzheimer’s in a Live Mouse | NanoMedicine | Research | Advanced Manufacturing of Polymers & Soft Materials | UMass Lowell [uml.edu]

- 19. bio-rad.com [bio-rad.com]

- 20. reddit.com [reddit.com]

- 21. cdn.hellobio.com [cdn.hellobio.com]

- 22. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 24. pharma.uzh.ch [pharma.uzh.ch]

- 25. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 26. fishersci.com [fishersci.com]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes & Protocols: Investigating the Neuroprotective Effects of N-Acetyl-L-tryptophan (NAT) in Alzheimer's Disease Research

Introduction: A Novel Therapeutic Avenue for Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau protein leading to neurofibrillary tangles (NFTs), and chronic neuroinflammation.[1][2] These pathological hallmarks collectively contribute to synaptic dysfunction, neuronal loss, and progressive cognitive decline.[2][3] The intricate nature of AD necessitates the exploration of therapeutic agents with multifaceted mechanisms of action. N-Acetyl-L-tryptophan (NAT), a derivative of the essential amino acid tryptophan, has emerged as a promising neuroprotective agent.[3][4] This document provides a comprehensive guide for researchers on the application of NAT in preclinical AD studies, detailing its mechanism of action and providing robust protocols for in vitro and in vivo evaluation.

Scientific Rationale and Mechanism of Action

The therapeutic potential of NAT in Alzheimer's disease stems from its ability to modulate multiple pathological pathways.[5][6] Preclinical studies have demonstrated that NAT can ameliorate cognitive deficits and reduce the neuroinflammatory cascade triggered by Aβ oligomers.[3][5][6] The primary mechanisms of action of NAT in the context of AD are multifaceted and include:

-

Attenuation of Neuroinflammation: NAT has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the hippocampus and frontal cortex of AD animal models.[5][6] This anti-inflammatory effect is crucial as neuroinflammation is a key driver of neuronal damage in AD.[1][7]

-

Modulation of NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[3] Studies have indicated that NAT treatment can reduce the levels of total and phosphorylated NF-κB, thereby inhibiting the downstream expression of inflammatory genes.[3][5][6]

-

Reduction of Tau Hyperphosphorylation: The formation of neurofibrillary tangles from hyperphosphorylated tau is a central feature of AD pathology.[2] NAT has been observed to decrease the levels of phosphorylated tau, suggesting a role in preventing NFT formation and preserving microtubule stability.[4][5][6]

-

Enhancement of CREB1 Signaling: cAMP response element-binding protein 1 (CREB1) is a transcription factor vital for learning, memory, and neuronal survival.[3] NAT treatment has been associated with the upregulation of CREB1 signaling, which may contribute to its cognitive-enhancing effects.[5][6]

-

Inhibition of Acetylcholinesterase (AChE): The cholinergic hypothesis of AD posits that a decline in acetylcholine neurotransmission contributes to cognitive impairment.[3] NAT has been found to reduce AChE activity, which would lead to increased acetylcholine levels in the synapse and potentially improved cognitive function.[5][6]

In Vitro Applications and Protocols

In vitro assays are essential for the initial screening and mechanistic evaluation of therapeutic compounds like NAT.[8] These assays provide a controlled environment to study specific cellular and molecular events implicated in AD.[1][9]

Protocol 1: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses the protective effect of NAT against Aβ-induced neuronal cell death. The SH-SY5Y neuroblastoma cell line is a commonly used model for this purpose.[10]

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Aβ (1-42) peptide

-

N-Acetyl-L-tryptophan (NAT)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

-

NAT Pre-treatment: Treat the cells with various concentrations of NAT (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (culture medium).

-

Aβ Treatment: Add pre-aggregated Aβ (1-42) oligomers (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the control group. A significant increase in cell viability in NAT-treated groups compared to the Aβ-only group indicates a neuroprotective effect.

| Parameter | Recommended Condition | Purpose |

| Cell Line | SH-SY5Y | Human neuroblastoma cell line, widely used for neurotoxicity studies.[10] |

| Aβ Peptide | Aβ (1-42) oligomers | The more fibrillogenic and neurotoxic form of Aβ.[11] |

| NAT Concentrations | 10 - 100 µM (or as determined by dose-response) | To assess dose-dependent neuroprotection. |

| Endpoint Assay | MTT Assay | Measures mitochondrial activity, an indicator of cell viability.[8] |

Protocol 2: Assessment of Tau Phosphorylation

This protocol evaluates the effect of NAT on tau phosphorylation at specific AD-relevant epitopes.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Aβ (1-42) oligomers or other inducers of tau phosphorylation

-

NAT

-

Lysis buffer

-

Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.[12]

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with NAT and Aβ oligomers as described in Protocol 1.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies for phosphorylated and total tau, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau. A reduction in the ratio of phosphorylated tau to total tau in NAT-treated cells indicates an inhibitory effect on tau hyperphosphorylation.

In Vivo Applications and Protocols

Animal models are indispensable for evaluating the therapeutic efficacy of compounds in a complex biological system.[13][14] Both transgenic and non-transgenic models can be utilized to study the effects of NAT on AD-like pathology and cognitive function.[15][16]

Protocol 3: Aβ (1-42) Oligomer-Induced AD Model in Rats

This protocol describes the induction of AD-like pathology in rats via intracerebroventricular (i.c.v.) injection of Aβ oligomers, a model that has been successfully used to evaluate NAT.[3][5][6]

Materials:

-

Adult male Wistar rats

-

Aβ (1-42) peptide

-

Stereotaxic apparatus

-

Anesthetics (e.g., ketamine/xylazine)

-

N-Acetyl-L-tryptophan (NAT)

Procedure:

-

Aβ Preparation: Prepare Aβ (1-42) oligomers as per established protocols.[3]

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject Aβ oligomers bilaterally into the lateral ventricles. Sham-operated animals receive vehicle injections.

-

NAT Administration: Following a recovery period, administer NAT (e.g., 30 and 50 mg/kg, intraperitoneally) daily for the duration of the study (e.g., 28 days).[17]

-

Behavioral Testing: Conduct behavioral assays to assess cognitive function.

-

Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis.

| Parameter | Recommended Condition | Rationale |

| Animal Model | Adult male Wistar rats | Commonly used for neuropharmacological studies.[14] |

| Induction Method | i.c.v. injection of Aβ (1-42) oligomers | Directly introduces the neurotoxic species into the brain, inducing AD-like pathology.[5] |

| NAT Dosage | 30 and 50 mg/kg, i.p. | Dosages shown to be effective in ameliorating cognitive deficits in a similar model.[17] |

| Study Duration | 28 days post-induction | Allows for the development of pathology and assessment of therapeutic intervention. |

Protocol 4: Morris Water Maze (MWM) for Spatial Memory Assessment

The MWM is a widely used behavioral test to evaluate spatial learning and memory, functions that are typically impaired in AD.[16][18]

Materials:

-

Circular water tank

-

Escape platform

-

Video tracking system

Procedure:

-

Acquisition Phase (e.g., 4 days):

-

Place the rat in the water tank at one of four starting positions.

-

Allow the rat to search for the hidden platform for a set time (e.g., 60 seconds).

-

If the rat fails to find the platform, guide it to the platform.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (Day 5):

-

Remove the platform from the tank.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

Data Analysis: A reduction in escape latency during the acquisition phase indicates learning. In the probe trial, a significant preference for the target quadrant in NAT-treated animals compared to the Aβ-injected group suggests an improvement in spatial memory.[5][6]

Conclusion and Future Directions

N-Acetyl-L-tryptophan has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease by targeting key pathological mechanisms, including neuroinflammation and tau phosphorylation.[4][5][6] The protocols outlined in this guide provide a robust framework for researchers to further investigate the neuroprotective effects of NAT and elucidate its precise mechanisms of action. Future studies should focus on long-term efficacy and safety in various AD models, including transgenic mice that develop both amyloid and tau pathology, to pave the way for potential clinical translation.

References

-

Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. [Link]

-

Zhang, X., et al. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. [Link]

-

Saito, T., & Saido, T. C. (2018). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]

-

Castellano, B., et al. (2012). Natural Non-Trasgenic Animal Models for Research in Alzheimer's Disease. PMC. [Link]

-

Webster, S. J., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PMC. [Link]

-

InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

-

García-García, L., et al. (2023). Animal Models of Alzheimer’s Disease Evaluated with [11C]Pittsburg Compound B. MDPI. [Link]

-

Drug Target Review. (2024). Assay design for Alzheimer’s disease: key considerations and emerging trends. Drug Target Review. [Link]

-

Innoprot. Alzheimer's Disease in vitro models. Innoprot. [Link]

-

NEUROFIT. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay. NEUROFIT. [Link]

-

Creative Biolabs-Neuros. Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs-Neuros. [Link]

-

Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. OUCI. [Link]

-

Wu, P., et al. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. Journal of Alzheimer's Disease. [Link]

-

ResearchGate. (2025). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. [Link]

-

Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PMC. [Link]

-

Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PubMed. [Link]

-

Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. [Link]

-

Foley, A. M., et al. (2015). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. PubMed Central. [Link]

-

Cook, C., et al. (2017). An acetylation–phosphorylation switch that regulates tau aggregation propensity and function. PMC. [Link]

-

ResearchGate. (2023). (PDF) Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ResearchGate. [Link]

-

Mondragon-Rodriguez, S., et al. (2012). Interaction of Endogenous Tau Protein with Synaptic Proteins Is Regulated by N-Methyl-d-aspartate Receptor-dependent Tau Phosphorylation. PMC. [Link]

-

VJNeurology. (2025). Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology. [Link]

-

Min, S. W., et al. (2010). Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits. Nature Medicine. [Link]

-

Frolov, A., et al. (2024). Alzheimer’s Disease: From Molecular Mechanisms to Promising Therapeutic Strategies. MDPI. [Link]

-

ResearchGate. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum- induced spatial memory deficit in rats. ResearchGate. [Link]

-

Aisen, P. S., et al. (2014). Newfound effect of N-acetylaspartate in preventing and reversing aggregation of amyloid-beta in vitro. PubMed. [Link]

-

Zheng, J., et al. (2012). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. PMC. [Link]

-

Nirmalraj, P. N., et al. (2020). Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface. Science Advances. [Link]

Sources

- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheime… [ouci.dntb.gov.ua]

- 6. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]

- 8. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 9. innoprot.com [innoprot.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of Endogenous Tau Protein with Synaptic Proteins Is Regulated by N-Methyl-d-aspartate Receptor-dependent Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]

- 14. Natural Non-Trasgenic Animal Models for Research in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Acetyl-L-tryptophan as a Stabilizer in Protein Therapeutic Formulations

<

Introduction

The stability of protein therapeutics is a critical quality attribute that directly impacts their safety and efficacy.[1][2] Proteins are susceptible to a variety of degradation pathways, including aggregation, oxidation, and conformational changes, which can be triggered by manufacturing processes, storage conditions, and in vivo administration.[1] The use of excipients to mitigate these degradation pathways is a cornerstone of biopharmaceutical formulation development.[1] Among these, N-Acetyl-L-tryptophan (NAT) has emerged as a versatile and effective stabilizer, particularly for monoclonal antibodies (mAbs) and other protein-based drugs.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NAT as a stabilizer in protein therapeutic formulations. It delves into the mechanistic underpinnings of NAT's stabilizing effects, offers detailed protocols for its evaluation, and presents data-driven insights to guide formulation strategies.

The Dual-Mechanism of Action of N-Acetyl-L-tryptophan

N-Acetyl-L-tryptophan's efficacy as a protein stabilizer stems from its ability to address two of the most common degradation pathways: oxidation and aggregation. This dual-mechanism of action makes it a valuable excipient in the formulator's toolkit.

Sacrificial Antioxidant: Protecting Against Oxidative Stress

Oxidative degradation, particularly of susceptible amino acid residues like tryptophan and methionine, is a major concern for protein therapeutics.[3][5] This can be initiated by exposure to light, trace metal ions, or reactive oxygen species (ROS) generated from other formulation components.[1] NAT acts as a sacrificial antioxidant, preferentially undergoing oxidation and thereby sparing the protein.[4][6] The indole ring of tryptophan is a key functional group responsible for this antioxidant activity.[7] Studies have shown that NAT can effectively reduce the oxidation of tryptophan residues in antibodies when subjected to oxidative stress.[3]

The mechanism involves NAT's lower oxidation potential compared to tryptophan residues within the protein structure, making it a more favorable target for oxidizing agents.[3] This sacrificial degradation of NAT has been characterized, and while degradation products are formed, NAT has been shown to be stable under normal manufacturing, storage, and handling conditions.[4][6][[“]]

Aggregation Inhibition: Maintaining Protein Solubility and Conformational Integrity

Protein aggregation is a critical degradation pathway that can lead to loss of efficacy and immunogenicity.[1][9] Aggregation can be driven by various stresses, including thermal, mechanical (e.g., agitation), and exposure to interfaces. NAT can help prevent both the formation of soluble oligomers and larger insoluble aggregates.

While the precise mechanism of aggregation inhibition is multifaceted, it is believed to involve a combination of factors:

-

Hydrotropic Effect: NAT, like other hydrotropes, can increase the solubility of hydrophobic molecules in aqueous solutions. It is thought to interact with exposed hydrophobic patches on the protein surface, thereby preventing the protein-protein interactions that lead to aggregation.

-

Preferential Binding: Some studies suggest that certain excipients can preferentially bind to proteins, which can have both stabilizing and destabilizing effects depending on the nature of the interaction.[10] In the case of NAT, its interaction with surface-exposed aromatic residues may shield these aggregation-prone regions.

The following diagram illustrates the dual-mechanism of NAT in protecting protein therapeutics.

Caption: Dual-Mechanism Stabilization by NAT.

Quantitative Evaluation of N-Acetyl-L-tryptophan Efficacy

A systematic approach is essential to determine the optimal concentration and demonstrate the stabilizing effect of NAT for a specific protein therapeutic. This typically involves a combination of analytical techniques to assess both chemical and physical stability under accelerated stress conditions.

Recommended Concentration Range

The optimal concentration of NAT will be protein-specific and depend on the formulation buffer, pH, and the presence of other excipients. However, a general starting range for screening is between 0.1 mM and 10 mM .[11] Some studies have demonstrated significant protection against oxidation at concentrations as low as 0.3 mM.[11]

| Parameter | Recommended Range | Reference |

| NAT Concentration | 0.1 mM - 10 mM | [11] |

| Protein Concentration | 1 mg/mL - 250 mg/mL | [5][11] |

| pH | 4.5 - 7.0 | [11] |

Experimental Design for a Forced Degradation Study

Forced degradation studies are crucial for rapidly assessing the stabilizing effect of NAT. In these studies, the protein formulation is subjected to stress conditions that accelerate degradation pathways.

Objective: To determine the optimal concentration of NAT for preventing oxidation and aggregation of a model monoclonal antibody (mAb).

Materials:

-

Model mAb (e.g., at 50 mg/mL)

-

N-Acetyl-L-tryptophan (NAT) stock solution (e.g., 100 mM)

-

Formulation Buffer (e.g., 20 mM Histidine, pH 6.0)

-

Oxidizing agent (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH)

-

Incubators, analytical instruments (SEC-HPLC, RP-HPLC, DSC)

The following diagram outlines a typical workflow for screening NAT concentrations.

Caption: Workflow for Screening NAT Concentrations.

Detailed Protocols for Stability Assessment

The following are detailed, step-by-step methodologies for key experiments to evaluate the efficacy of NAT.

Protocol 1: Quantification of Aggregation by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)

Purpose: To monitor the formation of high molecular weight species (aggregates) and the loss of the native monomer.

Instrumentation:

-

HPLC system with a UV detector

-

Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

Mobile Phase:

-

100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

-

Sample Preparation: Dilute the stressed and control samples to a concentration of 1 mg/mL with the mobile phase.

-

Instrument Setup:

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm

-

Column Temperature: 25°C

-

-

Data Analysis:

-

Integrate the peaks corresponding to the monomer and aggregates.

-

Calculate the percentage of monomer and aggregates for each sample.

-

Compare the results for formulations with and without NAT to determine its effect on aggregation.

-

Protocol 2: Assessment of Oxidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To quantify the extent of oxidation of susceptible amino acid residues (e.g., methionine, tryptophan). This often requires peptide mapping.

Instrumentation:

-

HPLC or UPLC system with a UV and/or Mass Spectrometry (MS) detector

-

C18 reversed-phase column

Procedure:

-

Sample Preparation (Peptide Mapping):

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein with a specific protease (e.g., trypsin).

-

-

Instrument Setup:

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

-

Monitor the elution profile at 214 nm or with MS.

-

-

Data Analysis:

-

Identify the peptide fragments containing susceptible residues.

-

Quantify the peak areas of the oxidized and non-oxidized forms of these peptides.

-

Calculate the percentage of oxidation for each residue.

-

Compare the oxidation levels in the presence and absence of NAT.

-

Protocol 3: Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)

Purpose: To measure the thermal transition midpoint (Tm), which is an indicator of the protein's conformational stability.[12]

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Dialyze the samples into the formulation buffer to ensure buffer matching between the sample and reference cells. Adjust the protein concentration to 1-2 mg/mL.

-

Instrument Setup:

-

Scan Rate: 1°C/min

-

Temperature Range: 20°C to 100°C

-

-

Data Analysis:

-

Analyze the thermogram to determine the Tm.

-